N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno-triazolopyrimidinone core modified with a tetrahydrofuran (THF)-methyl substituent and a 4-chlorophenyl acetamide side chain. Such hybrid structures are often explored for antimicrobial, anticancer, or anti-inflammatory activities due to their ability to modulate enzyme binding pockets or disrupt nucleic acid synthesis .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S2/c21-12-3-5-13(6-4-12)22-16(27)11-31-20-24-23-19-25(10-14-2-1-8-29-14)18(28)17-15(26(19)20)7-9-30-17/h3-7,9,14H,1-2,8,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLFRLIMWRSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its anticancer effects, antibacterial properties, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a thieno-triazolo-pyrimidine core structure with a 4-chlorophenyl substituent and a tetrahydrofuran moiety. These structural characteristics are significant as they influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives containing similar thiazolidinone frameworks exhibit moderate to strong antiproliferative activity . For example, compounds with a 4-chlorophenyl group have been shown to induce apoptosis in human leukemia cell lines through mechanisms involving cell cycle arrest and DNA fragmentation. Specifically, compounds 5e and 5f demonstrated potent anticancer activity in various assays including MTT and Trypan blue assays, highlighting the importance of electron-donating groups in enhancing cytotoxic effects .
Case Study: Antiproliferative Effects
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | HL-60 | 10 | Apoptosis induction |
| 5f | K562 | 15 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of the compound were evaluated against several bacterial strains. It exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested. This suggests that the compound could be a candidate for further development in treating bacterial infections .
Antibacterial Activity Summary
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor . In particular, it has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents for conditions such as Alzheimer's disease and urinary tract infections.
Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 25 |
| Urease | Non-competitive | 30 |
Mechanistic Insights
Docking studies have elucidated the interactions between the compound and target proteins at the molecular level. The binding affinity to bovine serum albumin (BSA) suggests significant pharmacokinetic advantages, potentially enhancing bioavailability . The structural modifications in the thieno-triazolo-pyrimidine core are believed to play a critical role in these interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thioacetamide Moieties
Several compounds share the triazole-thioacetamide backbone but differ in substituents and fused-ring systems:
Key Observations :
- The THF-methyl group in the target compound introduces stereochemical complexity and may improve metabolic stability compared to simpler alkyl chains (e.g., ethyl in ) .
- The chlorophenyl acetamide moiety is conserved in many analogues (e.g., ), suggesting its role in π-π stacking or hydrophobic interactions with biological targets.
Physicochemical and Spectral Comparisons
- NMR Profiles : highlights that substituent positions significantly alter chemical shifts in regions A (protons 39–44) and B (29–36) of related compounds. For instance, the THF-methyl group in the target compound likely causes distinct shifts in region A compared to Rapa or compound 7 .
- Crystallography: The thienopyridine system in shows near-planarity (r.m.s. deviation = 0.0333 Å), while the target compound’s triazolopyrimidinone core may adopt a similar planar conformation to facilitate DNA intercalation or enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
